molecular formula C17H19F2NO4S B4362795 N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,5-dimethylbenzenesulfonamide

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,5-dimethylbenzenesulfonamide

Cat. No.: B4362795
M. Wt: 371.4 g/mol
InChI Key: JBBIXJQYSHVWRS-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,5-dimethylbenzenesulfonamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,5-dimethylbenzenesulfonamide typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common starting material is 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with an appropriate alkylating agent, followed by oxidation to introduce the sulfonamide group . The reaction conditions often involve the use of bases such as sodium hydroxide or potassium tert-butoxide to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. For example, the use of sodium hydroxide as a base in the final step of the synthesis has been shown to be more economical and scalable compared to other bases . The overall yield of the compound can be improved by fine-tuning the reaction parameters, such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,5-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and ethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity . The sulfonamide moiety may also play a role in the compound’s overall reactivity and biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and fluorinated aromatic compounds, such as:

Uniqueness

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,5-dimethylbenzenesulfonamide is unique due to its combination of difluoromethoxy, ethoxy, and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry, making it a valuable compound for further study and development .

Properties

IUPAC Name

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO4S/c1-4-23-15-10-13(7-8-14(15)24-17(18)19)20-25(21,22)16-9-11(2)5-6-12(16)3/h5-10,17,20H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBIXJQYSHVWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C)C)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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